molecular formula C19H12N4O4 B15166064 1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- CAS No. 192879-70-2

1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl-

Katalognummer: B15166064
CAS-Nummer: 192879-70-2
Molekulargewicht: 360.3 g/mol
InChI-Schlüssel: AIOZGPOUTXQDQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration to introduce the nitro groups. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product formation. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The phenyl and dinitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole, 2-(2,4-dinitrophenyl)-5-phenyl-: Similar structure but different positioning of nitro groups, leading to varied chemical and biological properties.

    1H-Benzimidazole, 2-(3,4-dinitrophenyl)-6-phenyl-: Similar structure but different positioning of the phenyl group, affecting its reactivity and applications

Eigenschaften

CAS-Nummer

192879-70-2

Molekularformel

C19H12N4O4

Molekulargewicht

360.3 g/mol

IUPAC-Name

2-(3,4-dinitrophenyl)-6-phenyl-1H-benzimidazole

InChI

InChI=1S/C19H12N4O4/c24-22(25)17-9-7-14(11-18(17)23(26)27)19-20-15-8-6-13(10-16(15)21-19)12-4-2-1-3-5-12/h1-11H,(H,20,21)

InChI-Schlüssel

AIOZGPOUTXQDQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.